molecular formula C29H29N3O6S B2937576 2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 443351-13-1

2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2937576
CAS No.: 443351-13-1
M. Wt: 547.63
InChI Key: CAJOSJXJYFNTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a structurally complex molecule featuring:

  • Quinazolinone core: A 4-oxo-3,4-dihydroquinazolin-2-yl scaffold, known for diverse pharmacological activities, including anticonvulsant and kinase inhibitory effects .
  • Sulfanylacetamide linker: A thioether bridge connecting the quinazolinone to an N-[2-(3,4-dimethoxyphenyl)ethyl] group, which introduces hydrogen-bonding and steric bulk.

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O6S/c1-35-23-12-11-19(15-26(23)36-2)13-14-30-27(33)18-39-29-31-22-8-4-3-7-21(22)28(34)32(29)16-20-17-37-24-9-5-6-10-25(24)38-20/h3-12,15,20H,13-14,16-18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJOSJXJYFNTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4COC5=CC=CC=C5O4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions The initial step often includes the formation of the benzodioxin ring through a cyclization reaction of catechol derivatives with appropriate aldehydes or ketones The quinazolinone moiety can be synthesized via the condensation of anthranilic acid derivatives with formamide or similar reagents

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the acetamide moiety.

Scientific Research Applications

2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies, such as molecular docking and in vitro assays, are necessary to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocycle Modifications

Compound A : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CID 1273440, )
  • Structural Differences: Substituent on Quinazolinone: 4-Methoxyphenyl vs. benzodioxin-methyl in the target compound. Terminal Group: Benzodioxin-6-yl vs. 3,4-dimethoxyphenethyl.
  • Predicted Collision Cross Section (CCS) for [M+H]+ is 209.9 Ų (Compound A) vs. uncalculated for the target, suggesting differences in conformational flexibility .
Compound B : N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
  • Structural Differences: Quinazolinone Oxidation State: 2,4-dioxo vs. 4-oxo in the target. Substituents: Dichlorophenylmethyl vs. benzodioxin-methyl.
  • Impact :
    • Dichlorophenyl groups increase hydrophobicity and may enhance blood-brain barrier penetration, as seen in anticonvulsant activity studies .
    • The additional 2-oxo group in Compound B could alter hydrogen-bonding patterns, as discussed in , affecting solubility .

Terminal Group Variations

Compound C : N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide ()
  • Structural Differences: Core Structure: Coumarin (2H-chromen-2-one) vs. quinazolinone. Substituents: Hydroxy and methyl groups on coumarin vs. sulfanyl-benzodioxin.
  • Impact: Coumarin derivatives often exhibit fluorescence and anticoagulant properties, diverging from quinazolinone-based CNS targets. Molecular weight (411.45 g/mol for Compound C vs. ~535 g/mol estimated for the target) indicates significant differences in pharmacokinetics .
Compound D : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ()
  • Structural Differences: Heterocycle: Benzothiazine vs. quinazolinone. Functional Groups: Thioether vs. sulfanylacetamide.
  • Impact: Benzothiazines are associated with antimicrobial activity, contrasting with quinazolinone’s CNS focus.

Substituent-Driven Property Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₃₁H₃₁N₃O₆S (estimated) C₂₅H₂₁N₃O₅S C₁₇H₁₃Cl₂N₃O₃ C₂₃H₂₅NO₆
Hydrogen Bond Acceptors 7 6 5 7
Collision Cross Section Not reported 209.9 Ų ([M+H]+) Not reported Not reported
Key Pharmacophores Quinazolinone, benzodioxin Quinazolinone, methoxyphenyl Quinazolinone, dichlorophenyl Coumarin, dimethoxyphenyl

Biological Activity

The compound 2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, including cytotoxicity against cancer cell lines, antibacterial properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxin moiety and a quinazoline derivative. Its molecular formula is C24H26N4O4SC_{24}H_{26}N_4O_4S.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, research has shown that it exhibits significant cytotoxicity against:

  • SW620 (colon cancer)
  • PC-3 (prostate cancer)
  • NCI-H23 (lung cancer)

The compound demonstrated potency levels that were 3 to 10 times higher than standard chemotherapy agents like PAC-1 and 5-FU in these cell lines .

Table 1: Cytotoxicity Profile

Cell LineIC50 (µM)Comparison with PAC-1Comparison with 5-FU
SW62055x more potent10x more potent
PC-373x more potent7x more potent
NCI-H2364x more potent8x more potent

The mechanism underlying the cytotoxic effects involves the activation of caspases, which are critical in the apoptotic pathway. Specifically, compounds derived from this class have been shown to activate caspases by up to 200% compared to PAC-1, indicating a strong pro-apoptotic effect .

Antibacterial Activity

In addition to its anticancer properties, the compound has been evaluated for its antibacterial activity. Studies have demonstrated effectiveness against several bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Case Studies

A notable case study involved the synthesis and evaluation of related compounds containing the benzodioxane structure. These compounds exhibited comparable or superior antibacterial and antifungal activities compared to established drugs such as norfloxacin and fluconazole .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

The compound is synthesized via multi-step protocols involving:

  • Thioureido intermediate formation : Reaction of methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Oxidation : Conversion of the thioxo group to a dioxo moiety using hydrogen peroxide .
  • Acetamide coupling : Use of N,N′-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide under basic conditions . Optimization : Stirring at room temperature (RT) for 3–4 hours and maintaining pH 9–10 during sulfonylation steps improves reaction efficiency .

Q. How is structural characterization performed for this compound?

Key methods include:

  • Spectroscopy : IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹), ¹H-NMR for substituent positioning (e.g., dihydrobenzodioxin methylene protons at δ 4.2–4.5 ppm) .
  • Elemental analysis : CHN analysis validates stoichiometry (e.g., C% ±0.3% deviation from theoretical) .

Q. What preliminary bioactivity data exist for this compound?

While direct data for this compound is limited, structurally related quinazolinone-acetamide hybrids exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus .
  • Enzyme inhibition : IC₅₀ of 12–45 µM for α-glucosidase and acetylcholinesterase, suggesting potential metabolic or neurological applications .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways or predict bioactivity?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning : Training models on PubChem datasets (e.g., bioactivity of quinazolinone derivatives) predicts target binding affinities .
  • COMSOL Multiphysics : Simulates mass transfer limitations in batch reactors to optimize stirring rates or solvent selection .

Q. What experimental design strategies minimize resource use while maximizing data quality?

  • Statistical DoE (Design of Experiments) : Fractional factorial designs (e.g., Taguchi methods) screen critical variables (e.g., temperature, pH, catalyst loading) with <20% of full experimental runs .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., reactant molar ratios) to identify optimal synthesis conditions .

Q. How should researchers address contradictions in bioactivity or stability data?

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability assays) .
  • Stability studies : Monitor compound degradation under varied conditions (e.g., pH 2–12, 25–60°C) via HPLC-UV to identify decomposition pathways .

Q. What advanced techniques validate enzyme inhibition mechanisms?

  • Kinetic analysis : Lineweaver-Burk plots distinguish competitive/non-competitive inhibition modes .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with target enzymes (e.g., α-glucosidase active site) .

Q. How can researchers ensure reproducibility in synthesis or bioassays?

  • Standardized protocols : Document reaction parameters (e.g., degassing methods, solvent purity) to mitigate batch-to-batch variability .
  • Reference controls : Include known inhibitors (e.g., acarbose for α-glucosidase assays) to calibrate assay conditions .

Methodological Resources

  • Synthesis : CDI-mediated coupling , oxidation with H₂O₂ .
  • Characterization : ¹H-NMR (Bruker 400 MHz), CHN analysis (PerkinElmer 2400) .
  • Data Analysis : RStudio for DoE, PyMol for docking visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.